

# A Comprehensive Technical Guide to 3-Bromo-1-indanone

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## Compound of Interest

Compound Name: **3-Bromo-1-indanone**

Cat. No.: **B152551**

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For researchers, scientists, and professionals in drug development, **3-Bromo-1-indanone** is a valuable chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, adhering to a technical and data-driven format.

## Nomenclature and Identification

IUPAC Name: 3-bromo-2,3-dihydroinden-1-one[1]

Synonyms:

- **3-Bromo-1-indanone**[1][2]
- 3-Bromoindan-1-one[1]

## Chemical and Physical Data

The following table summarizes the key quantitative properties of **3-Bromo-1-indanone**.

| Property          | Value                             | Source                                  |
|-------------------|-----------------------------------|---|
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> BrO | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight  | 211.06 g/mol                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 40774-41-2                        | <a href="#">[1]</a> <a href="#">[3]</a> |
| Density           | 1.631 g/cm <sup>3</sup>           | <a href="#">[3]</a>                     |
| Boiling Point     | 271.3°C at 760 mmHg               | <a href="#">[3]</a> <a href="#">[5]</a> |
| Flash Point       | 97.2°C                            | <a href="#">[3]</a>                     |
| Refractive Index  | 1.635                             | <a href="#">[3]</a>                     |
| Physical Form     | Solid                             | <a href="#">[2]</a>                     |
| Purity            | 98%                               | <a href="#">[2]</a>                     |

## Experimental Protocols: Synthesis

The primary synthetic route to **3-Bromo-1-indanone** is the electrophilic bromination of 1-indanone.[\[4\]](#)

### Method 1: Bromination using Molecular Bromine

- Reactants: 1-indanone, Molecular Bromine (Br<sub>2</sub>)
- Solvent: Acetic acid or Dichloromethane[\[4\]](#)
- Catalyst: Lewis acids such as FeBr<sub>3</sub> may be used.[\[4\]](#)
- Temperature: 0–25°C[\[4\]](#)
- Procedure: 1-indanone is dissolved in the chosen solvent. Molecular bromine is added dropwise to the solution while maintaining the temperature. The reaction is monitored for completion.
- Optimization: To minimize the formation of di- or polybrominated byproducts, it is crucial to control the stoichiometry of the reactants and maintain a low reaction temperature (as low as

-10°C).[4]

#### Method 2: Bromination using N-Bromosuccinimide (NBS)

- Reactants: 1-indanone, N-Bromosuccinimide (NBS)
- Solvent: Dichloromethane or Acetic acid[4]
- Catalyst: Lewis acids (e.g.,  $\text{FeBr}_3$ )[4]
- Temperature: 0–25°C[4]
- Advantages: NBS is a safer and easier-to-handle brominating agent compared to molecular bromine.

#### Large-Scale Manufacturing Considerations:

For industrial production, continuous-flow reactors are employed to enhance safety and efficiency.[4] This involves controlled dosing of bromine via mass flow meters and the use of in-line filtration for catalyst recovery.[4] Purification is typically achieved through distillation under reduced pressure followed by crystallization from ethanol/water mixtures.[4]

## Chemical Reactivity and Applications

**3-Bromo-1-indanone** is a versatile intermediate due to its two reactive sites: the electrophilic bromine substituent and the ketone group.[4]

#### Key Reactions:

- Substitution Reactions: The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[4]
- Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol using reducing agents like sodium borohydride ( $\text{NaBH}_4$ ) or lithium aluminum hydride ( $\text{LiAlH}_4$ ).[4]

- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.[4]
- Cross-Coupling Reactions: The 3-bromo isomer is more reactive in Suzuki and Heck reactions compared to other bromo-isomers of indanone.[4]

#### Applications in Research and Development:

- Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.[4][5] Derivatives of indanone have shown significant biological activities.[4]
- Organic Synthesis: It is a foundational molecule for constructing more complex organic structures.[4]
- Biological Studies: Its structural similarity to other biologically active compounds makes it useful in studies related to enzyme inhibition and receptor binding.[4]

## Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow involving **3-Bromo-1-indanone**, from its synthesis to its application in drug discovery.



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Caption: Workflow from **3-Bromo-1-indanone** synthesis to drug discovery.

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## References

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